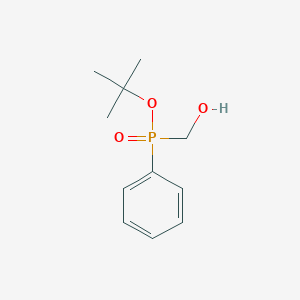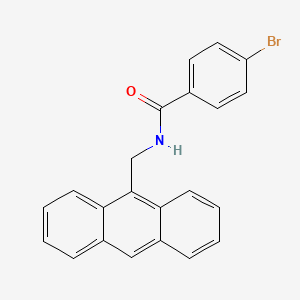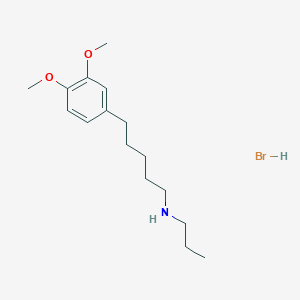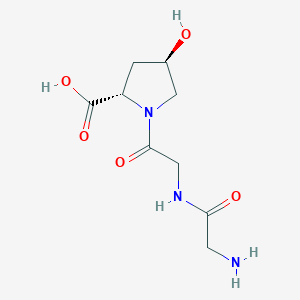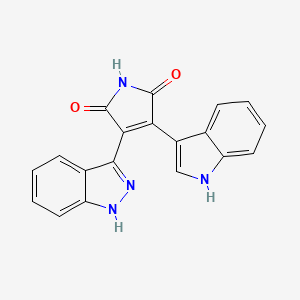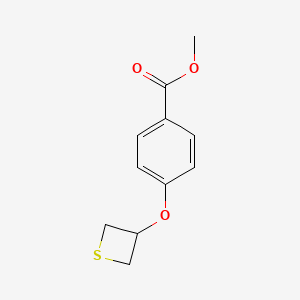
Benzoic acid, 4-(3-thietanyloxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(3-thietanyloxy)-, methyl ester is a chemical compound with a unique structure that includes a benzoic acid core substituted with a thietanyl group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(3-thietanyloxy)-, methyl ester typically involves the reaction of 4-hydroxybenzoic acid with 3-chlorothietane in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the nucleophilic substitution and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These methods can include the use of microreactors to control reaction parameters such as temperature, pressure, and residence time, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(3-thietanyloxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The thietanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Benzoic acid, 4-(3-thietanyloxy)-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(3-thietanyloxy)-, methyl ester involves its interaction with specific molecular targets. The thietanyl group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-(3-thietanyl)-: Lacks the ester group, which may affect its reactivity and biological activity.
Benzoic acid, 4-(3-thietanyloxy)-, ethyl ester: Similar structure but with an ethyl ester group, which may influence its solubility and pharmacokinetics.
Benzoic acid, 4-(3-thietanyloxy)-, propyl ester: Another similar compound with a propyl ester group, affecting its physical and chemical properties.
Uniqueness
Benzoic acid, 4-(3-thietanyloxy)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the thietanyl group and the methyl ester functional group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
647033-03-2 |
|---|---|
Molecular Formula |
C11H12O3S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
methyl 4-(thietan-3-yloxy)benzoate |
InChI |
InChI=1S/C11H12O3S/c1-13-11(12)8-2-4-9(5-3-8)14-10-6-15-7-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
JJIRFPSSCUJUMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline](/img/structure/B12608563.png)
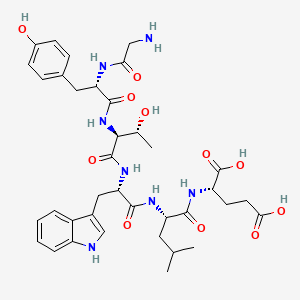
![1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione](/img/structure/B12608570.png)
![2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol](/img/structure/B12608571.png)
![N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12608573.png)
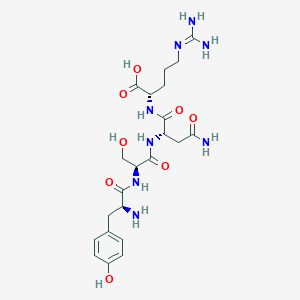
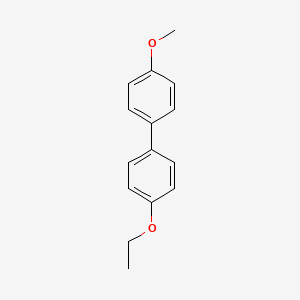
![5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12608604.png)
